(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Overview
Description
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative. This process typically employs chiral catalysts to ensure the desired stereochemistry is obtained. Another method involves the cyclization of appropriate starting materials under controlled conditions, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods prioritize cost-effectiveness, yield optimization, and safety. For instance, the use of continuous flow reactors can enhance reaction efficiency and scalability. Additionally, the selection of readily available and inexpensive starting materials is crucial to minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or receptor modulation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: Another chiral compound with similar functional groups but different structural configuration.
4-Hydroxyisoleucine: A naturally occurring amino acid with a hydroxyl group and similar stereochemistry.
Uniqueness
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its piperidine ring structure also differentiates it from other similar compounds, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFHLAYWGDGHK-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665412 | |
Record name | (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-72-0 | |
Record name | (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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